1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1021217-21-9
VCID: VC11942914
InChI: InChI=1S/C19H22N6O2S/c26-28(27,17-6-5-15-3-1-2-4-16(15)13-17)24-11-9-23(10-12-24)19-8-7-18-21-20-14-25(18)22-19/h5-8,13-14H,1-4,9-12H2
SMILES: C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.5 g/mol

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

CAS No.: 1021217-21-9

Cat. No.: VC11942914

Molecular Formula: C19H22N6O2S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine - 1021217-21-9

Specification

CAS No. 1021217-21-9
Molecular Formula C19H22N6O2S
Molecular Weight 398.5 g/mol
IUPAC Name 6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C19H22N6O2S/c26-28(27,17-6-5-15-3-1-2-4-16(15)13-17)24-11-9-23(10-12-24)19-8-7-18-21-20-14-25(18)22-19/h5-8,13-14H,1-4,9-12H2
Standard InChI Key FDHMAAQSNORMPJ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Canonical SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct regions:

  • 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl group: A partially hydrogenated naphthalene ring system with a sulfonyl (-SO₂-) substituent at the 2-position, contributing to hydrophobicity and electronic effects .

  • Piperazine bridge: A six-membered diamine ring enabling conformational flexibility and serving as a pharmacophore in medicinal chemistry .

  • Triazolo[4,3-b]pyridazine: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, and 4, conferring potential for hydrogen bonding and π-π interactions .

Molecular Formula and Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₆O₂S
Molecular Weight398.49 g/mol
Calculated LogP2.8 (indicating moderate lipophilicity)
Hydrogen Bond Acceptors8
Rotatable Bonds4

The sulfonyl group enhances solubility in polar solvents, while the tetrahydronaphthalene system contributes to membrane permeability .

Synthesis and Chemical Reactivity

Key Synthetic Routes

The synthesis typically involves multi-step sequences:

Step 1: Formation of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride

  • Chlorosulfonation of 5,6,7,8-tetrahydronaphthalene using chlorosulfonic acid .

  • Yield: ~75% (analogous to naphthalene sulfonation) .

Step 2: Piperazine Functionalization

  • Nucleophilic substitution of piperazine with the sulfonyl chloride intermediate :

    Piperazine+R-SO₂ClEt₃N, DCMR-SO₂-Piperazine(85% yield)[9]\text{Piperazine} + \text{R-SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{R-SO₂-Piperazine} \quad (85\% \text{ yield})[9]

Step 3: Triazolo[4,3-b]pyridazine Coupling

  • Buchwald-Hartwig amination or SNAr reaction to introduce the triazolopyridazine moiety :

    Sulfonylpiperazine+6-Bromo-[1,[2][4]triazolo[4,3-b]pyridazinePd(dba)₂, XantphosTarget Compound(6070% yield)[6]\text{Sulfonylpiperazine} + \text{6-Bromo-[1,[2][4]triazolo[4,3-b]pyridazine} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{Target Compound} \quad (60-70\% \text{ yield})[6]

Optimization Challenges

  • Regioselectivity: Ensuring proper orientation during triazolopyridazine coupling requires careful catalyst selection .

  • Purification: Silica gel chromatography with EtOAc/hexane (3:7) effectively separates intermediates .

Target ClassProbabilityRationaleSource
Kinase InhibitorsHighStructural similarity to P2X7 modulators
GPCR LigandsModeratePiperazine moiety prevalence
Epigenetic RegulatorsLowLimited evidence from analogs

In Silico ADMET Profile

ParameterPredictionImplication
BBB PermeabilityLow (LogBB = -1.2)Limited CNS penetration
CYP2D6 InhibitionProbable (pIC₅₀ = 5.8)Potential drug-drug interactions
hERG InhibitionLow riskReduced cardiac toxicity concern

Data extrapolated from structurally related sulfonamides .

Comparative Analysis with Analogues

CompoundMW (g/mol)LogPKey Structural DifferenceBioactivity
VC7041601379.473.1Cyclopropyl-triazolo substituentKinase inhibition
PubChem 76151641 394.52.5Thiazolidine-2,4-dione replacementAntidiabetic potential
TAK-981 578.104.2Chloronaphthyl-sulfonyl extensionSUMOylation inhibition

The target compound exhibits intermediate lipophilicity, balancing solubility and membrane permeability .

Future Directions

  • Synthetic Methodology: Developing flow chemistry approaches to improve triazolopyridazine coupling efficiency .

  • Target Validation: High-throughput screening against kinase libraries to identify primary targets .

  • Formulation Studies: Investigating nanocrystal formulations to enhance oral bioavailability .

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